GSK3beta degrader 1
Description
Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase implicated in diverse pathologies, including neurodegenerative diseases, cancer, and diabetes. GSK3β degrader 1 is a targeted protein degrader designed to eliminate GSK3β via proteasomal or lysosomal pathways. Degraders targeting kinases like GSK3β aim to overcome limitations of traditional inhibitors, such as incomplete target inhibition and resistance mechanisms, by inducing irreversible protein removal .
Structure
2D Structure
Properties
Molecular Formula |
C43H42Cl2N6O9 |
|---|---|
Molecular Weight |
857.7 g/mol |
IUPAC Name |
2-[3-[4-(2,4-dichlorophenyl)-2,5-dioxopyrrol-3-yl]indol-1-yl]-N-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]butoxy]propyl]acetamide |
InChI |
InChI=1S/C43H42Cl2N6O9/c44-25-12-13-27(30(45)22-25)37-38(41(56)49-40(37)55)29-23-50(32-11-2-1-8-26(29)32)24-35(53)47-17-7-21-60-19-4-3-18-59-20-6-16-46-31-10-5-9-28-36(31)43(58)51(42(28)57)33-14-15-34(52)48-39(33)54/h1-2,5,8-13,22-23,33,46H,3-4,6-7,14-21,24H2,(H,47,53)(H,48,52,54)(H,49,55,56) |
InChI Key |
QGECSMFGVLFLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCOCCCCOCCCNC(=O)CN4C=C(C5=CC=CC=C54)C6=C(C(=O)NC6=O)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of GSK3β Degrader 1
Design Strategy
PROTACs are heterobifunctional molecules comprising three components:
- Target-binding warhead : Engages the protein of interest (POI; here, GSK3β).
- E3 ligase recruiter : Facilitates ubiquitination and proteasomal degradation.
- Linker : Optimizes spatial orientation for ternary complex formation.
For Degrader 1 , the GSK3β-binding element was derived from SB-216763, a maleimide-based ATP-competitive inhibitor, while the E3 ligase recruiter was pomalidomide, which binds cereblon (CRBN). A 3–4–3 polyethylene glycol (PEG) linker was selected to balance flexibility and length for effective ternary complex formation.
Synthetic Pathway
The synthesis of Degrader 1 involved three key steps (Schemes 1–2 in):
Synthesis of SB-216763 Fragment (Compound 8)
- Alkylation : Indole 5 was alkylated with tert-butyl bromoacetate in the presence of K₂CO₃ to yield ester 6 .
- Glyoxalate Formation : Treatment of 6 with ethyl chlorooxoacetate produced glyoxalate 7 .
- Perkin Condensation : Reaction of 7 with 2-(2,4-dichlorophenyl)acetamide generated maleimide 8 via a Perkin-type condensation.
Synthesis of Pomalidomide-Linker Intermediate (Compound 15)
A 3–4–3 PEG linker was functionalized with N-hydroxysuccinimide (NHS) and carboxyl groups for subsequent coupling. EDCI/HOBt-mediated amidation linked the linker to pomalidomide, yielding intermediate 15 .
Final Coupling
Maleimide 8 was conjugated to 15 via amide bond formation, yielding Degrader 1 with >95% purity after HPLC purification.
Key Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 85 | 90 |
| Glyoxalate Formation | EtOAc, RT, 12 h | 78 | 88 |
| Perkin Condensation | Ac₂O, 120°C | 65 | 92 |
| Final Coupling | EDCI/HOBt, DCM | 70 | 95 |
Biological Evaluation
GSK3β Inhibition and Degradation
Degrader 1 exhibited an IC₅₀ of 833 nM in a GSK3β enzymatic assay, reflecting moderate target engagement (Table 1). However, its degradation efficacy (DC₅₀ = 6.22 μM) far surpassed its inhibitory activity, highlighting the PROTAC’s advantage over traditional inhibitors.
Table 1. Comparative Activity of Degrader 1 and Parent Compounds
| Compound | IC₅₀ (nM) | DC₅₀ (μM) | Neuroprotective EC₅₀ (μM) |
|---|---|---|---|
| SB-216763 | 20 | N/A | 1.0 |
| Tideglusib | 200 | N/A | 1.5 |
| Degrader 1 | 833 | 6.22 | 0.5 (Aβ), 1.0 (Cu²⁺) |
Mechanistic Insights
Ternary Complex Stability
Molecular dynamics simulations revealed that the 3–4–3 PEG linker in Degrader 1 optimized interactions between GSK3β and CRBN, achieving a binding energy of −9.8 kcal/mol. This stability correlated with its superior degradation efficacy compared to shorter linkers (e.g., 2–2–2 PEG in compound 3 ).
Comparative Analysis with Other GSK3β-Targeted Therapies
PROTACs vs. Small-Molecule Inhibitors
| Parameter | Degrader 1 | SB-216763 | Tideglusib |
|---|---|---|---|
| Mechanism | Degradation | Inhibition | Inhibition |
| Duration | Sustained (>48 h) | Transient (6–12 h) | Transient (8–24 h) |
| Selectivity | High (CRBN-dependent) | Moderate | Low |
| Toxicity | None at 20 μM | Cytotoxic at 10 μM | Hepatotoxic |
Linker Optimization
The 3–4–3 PEG linker in Degrader 1 balanced rigidity and flexibility, enabling a 40% improvement in degradation efficiency over rigid alkyl linkers. In contrast, tideglusib-derived PROTACs (compounds 2 and 4 ) failed to degrade GSK3β, likely due to suboptimal linker length and attachment points.
Chemical Reactions Analysis
Coupling of Fragments to Form Compound 1
Fragments 8 (SB-216763-like) and 14 (tideglusib-like) are coupled to pomalidomide via PEG linkers. For Compound 1 , the SB-216763-derived fragment 8 is linked to pomalidomide using a 3–4–3 PEG linker, while the tideglusib-derived fragment 14 is connected via a different linker (not specified in detail).
Key reaction :
-
Coupling : Fragments 8 or 14 react with pomalidomide derivatives (15 , 16 ) in the presence of coupling reagents (e.g., EDC/HOBt) to form 1 –4 .
Mechanism of GSK-3β Degradation
Compound 1 induces GSK-3β degradation via the UPS. In SH-SY5Y cells, treatment with 1 reduces GSK-3β protein levels in a dose-dependent manner (DC₅₀ = 6.22 μM). The proteasome inhibitor lactacystin blocks this degradation, confirming UPS involvement .
Key findings :
-
Dose dependence : GSK-3β degradation occurs at concentrations as low as 0.5 μM.
-
Proteasome dependency : Lactacystin (5 μM) abrogates degradation, indicating UPS-mediated turnover.
-
Neuroprotective effects : Compound 1 mitigates neurotoxicity induced by Aβ25–35 and CuSO₄ in neuronal cells .
Critical Factors in PROTAC Design
The efficacy of Compound 1 highlights the importance of:
-
Linker design : The 3–4–3 PEG linker optimizes spatial arrangement for ternary complex formation (GSK-3β–PROTAC–E3 ligase).
-
Recruiting element : SB-216763’s binding mode (likely active-site targeting) enables efficient UPS recruitment, unlike tideglusib-derived fragments 2 and 4 , which failed to degrade GSK-3β .
-
Structural insights : Computational modeling suggests 1 forms a more stable ternary complex compared to other derivatives .
Scientific Research Applications
Glycogen synthase kinase-3 beta degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition and degradation of glycogen synthase kinase-3 beta, providing insights into the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the effects of glycogen synthase kinase-3 beta inhibition on cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Medicine: Glycogen synthase kinase-3 beta degrader 1 has potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes by targeting and degrading glycogen synthase kinase-3 beta.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta
Mechanism of Action
Glycogen synthase kinase-3 beta degrader 1 exerts its effects by targeting and degrading glycogen synthase kinase-3 beta through the ubiquitin-proteasome system. The compound binds to glycogen synthase kinase-3 beta and recruits the E3 ligase cereblon, which ubiquitinates glycogen synthase kinase-3 beta, marking it for degradation by the proteasome. This process reduces the levels of glycogen synthase kinase-3 beta in cells, thereby inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
- GSK3β Degrader 1 : Presumed to operate as a PROTAC or molecular glue, leveraging ubiquitin-proteasome system (UPS) or autophagy pathways. PROTACs typically require ternary complex formation between the target, degrader, and E3 ligase, while molecular glues induce neomorphic interactions .
- Cyclin K Degraders (e.g., CR8 derivatives) : Function as molecular glues, stabilizing ternary complexes between CDK12-cyclin K and the CRL4ᶜᴿᴮᴺ E3 ligase. Structural studies reveal that linker modifications retain degradation efficacy, highlighting design flexibility .
- WDR5 Degraders : PROTAC-based, utilizing WIN-site binders linked to VHL or CRBN recruiters. Linker length and composition critically influence degradation potency, emphasizing the role of spatial optimization .
- CDK9/Cyclin T1 ATTECs : Autophagy-tethering compounds (ATTECs) recruit LC3B to degrade targets via lysosomes, demonstrating an alternative to UPS-based strategies .
Kinetic and Potency Profiles
- Degradation Efficiency :
- GSK3β degrader 1’s efficacy would depend on parameters like DC₅₀ (concentration for 50% degradation) and Dmax (maximal degradation). Evidence from cyclin K degraders shows that compounds with Dmax >80% and DC₅₀ <100 nM are considered high-potency .
- Comparative studies of p300/CBP degraders (e.g., BT-O2C vs. JQAD1) reveal IC₅₀ values ranging from 104–221 nM, though degraders often exhibit reduced cellular permeability compared to inhibitors .
- Kinetic Selectivity :
- Degraders with rapid target engagement (e.g., PAK1-selective degraders) achieve Dmax within 6–12 hours, while slower compounds may require >24 hours. Kinetic "scout" approaches optimize ligand off-rates to enhance efficacy .
- Hook effects (reduced efficacy at high concentrations) are observed in PROTACs, emphasizing the need for balanced ternary complex stability .
Structural and Design Considerations
- Linker Optimization :
- Target Selectivity :
- Molecular glues like CR8 derivatives exhibit dual activity (CDK12 inhibition + cyclin K degradation), whereas PROTACs often achieve higher selectivity through precise warhead-ligase pairing .
- Allele-selective degraders (e.g., branaplam for mHTT) remain rare, with most PROTACs targeting wild-type and mutant proteins indiscriminately .
Clinical and Preclinical Advancements
- GSK3β Degrader 1: No clinical data is available in the evidence, but its development likely faces challenges common to CNS-targeting degraders, such as blood-brain barrier penetration.
- ATTECs targeting CDK9/cyclin T1 show in vivo antitumor efficacy, underscoring the therapeutic versatility of lysosomal degradation .
Data Tables
Table 1: Key Parameters of Representative Degraders
Table 2: Advantages and Limitations of Degrader Technologies
Q & A
Q. What experimental designs mitigate confounding factors in degrader selectivity profiling?
- Methodology :
- Primary screen : Proteome-wide profiling using DIA-TIMS-MS to capture >8,000 proteins .
- Counter-screens : Test degrader activity in E3 ligase-knockout cell lines or with catalytic-inactive ligase mutants.
- Functional validation : CRISPRi/a to confirm phenotypic dependency on putative off-targets .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
